

# Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide

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The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies.

# Introduction to Linker Technology in ADCs

Linkers in ADCs are sophisticated chemical moieties responsible for ensuring that the cytotoxic payload remains securely attached to the antibody while in circulation, and is efficiently released at the tumor site.[1][2] The ideal linker must strike a delicate balance between stability in the bloodstream to minimize off-target toxicity and lability under specific conditions within the tumor microenvironment or inside the cancer cell to unleash the payload.[3][4] The two major categories of linkers employed in ADC development are cleavable and non-cleavable linkers, each with distinct mechanisms of action and characteristics.

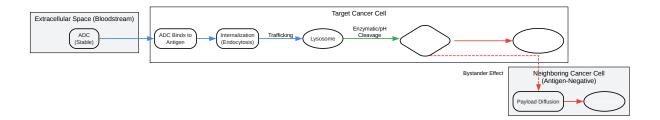
# Mechanisms of Action Cleavable Linkers



Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers prevalent in the tumor microenvironment or within tumor cells.[5] This controlled release can be initiated by several mechanisms:

- Enzyme-Sensitive Cleavage: These linkers, often containing dipeptide sequences like valinecitrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B, which are upregulated in many tumor cells.[5]
- pH-Sensitive Cleavage: Linkers incorporating acid-labile groups, such as hydrazones, are designed to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5]
- Glutathione-Sensitive Cleavage: These linkers contain disulfide bonds that are reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[5]

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[5][6] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[7][8]



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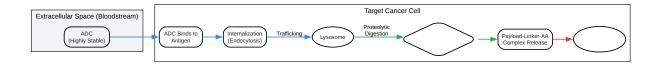
Mechanism of a cleavable linker ADC.

#### **Non-Cleavable Linkers**

In contrast, non-cleavable linkers form a highly stable covalent bond between the antibody and the payload.[9] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[9][10] This process releases the payload along with the linker and an attached amino acid residue from the antibody.



The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly reduces the bystander effect.[11] This characteristic can be advantageous in minimizing off-target toxicity and is well-suited for treating hematological malignancies or highly homogeneous solid tumors.[2]



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Mechanism of a non-cleavable linker ADC.

# **Comparative Performance Data**

The selection of a linker has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons in a single study using the same antibody, payload, and cell line are limited in published literature; therefore, this data is compiled from various sources.

# In Vitro Cytotoxicity



ADC Configurati on	Cell Line	Target Antigen	Linker Type	Payload	IC50 (ng/mL)
Trastuzumab- vc-MMAE	SK-BR-3 (High HER2)	HER2	Cleavable (vc)	MMAE	~13-50[12]
Trastuzumab- MCC-DM1 (Kadcyla®)	SK-BR-3 (High HER2)	HER2	Non- cleavable (MCC)	DM1	~30-100[12]
Anti-CD22- SPP-DM1	BJAB (CD22+)	CD22	Cleavable (SPP)	DM1	~0.1
Anti-CD22- SMCC-DM1	BJAB (CD22+)	CD22	Non- cleavable (SMCC)	DM1	~0.3

In Vivo Efficacy (Tumor Xenograft Models)

ADC	Tumor Model	Dosing	Outcome
Anti-CD79b-vc-MMAE	Lymphoma Xenograft	Single Dose	Tumor regression
Anti-CD79b-mc-	Lymphoma Xenograft	Single Dose	Slower tumor growth vs. cleavable
Anti-HER2-vc-MMAE	Breast Cancer Xenograft	10 mg/kg	Complete tumor regression
Anti-HER2-SMCC- DM1	Breast Cancer Xenograft	10 mg/kg	Tumor growth inhibition

# **Plasma Stability**



Linker Type	ADC Example	Species	% Intact ADC after 7 days
Cleavable (vc-MMAE)	Trastuzumab-vc- MMAE	Mouse	~70-80%[11]
Non-cleavable (SMCC-DM1)	Trastuzumab-MCC- DM1	Human	>95%

# **Experimental Protocols**

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADCs with different linker technologies.

## **Plasma Stability Assay**

This assay evaluates the stability of the ADC in plasma, predicting the potential for premature payload release and off-target toxicity.[3][13]

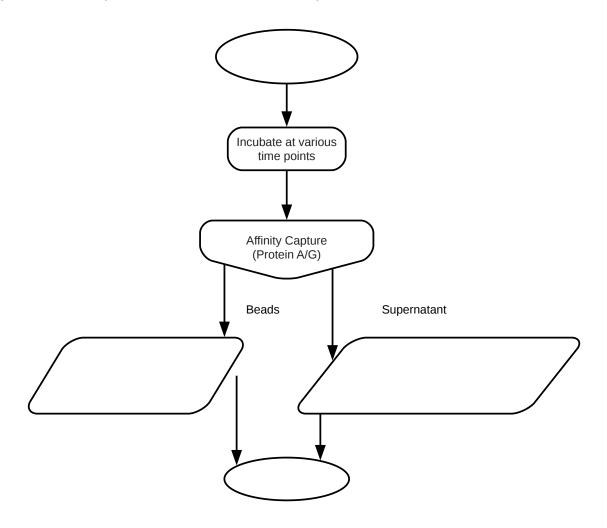
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.

#### Methodology:

- Incubation: Incubate the ADC (e.g., 1 mg/mL) in plasma (human, mouse, rat, or cynomolgus monkey) at 37°C. Include a buffer control to assess inherent ADC stability.
- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
- Sample Preparation: At each time point, quench the reaction and process the sample. This
  can involve affinity capture of the ADC using Protein A/G beads to separate it from plasma
  proteins.[11]
- Analysis:
  - Intact ADC: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates linker cleavage.



- Released Payload: Analyze the supernatant (plasma fraction) by LC-MS/MS to quantify the amount of released payload.
- Data Interpretation: A stable ADC will exhibit minimal loss in DAR and low levels of free payload in the supernatant over the incubation period.



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Workflow for ADC plasma stability assay.

# **Lysosomal Cleavage Assay**

This assay assesses the efficiency of payload release from the ADC within the lysosomal compartment.[14]

Objective: To quantify the rate of linker cleavage by lysosomal enzymes.



#### Methodology:

- Preparation: Prepare a reaction mixture containing the ADC, isolated lysosomes (commercially available or prepared from cell lines), and an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.
- Incubation: Incubate the reaction mixture at 37°C.
- Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours).
- Sample Preparation: Stop the enzymatic reaction (e.g., by adding a quenching solution or heat inactivation). Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.
- Analysis: Analyze the supernatant containing the released payload by LC-MS/MS to quantify the amount of cleavage over time.
- Data Interpretation: An effective cleavable linker will demonstrate efficient and timely payload release in the lysosomal fraction. Non-cleavable linkers should show minimal to no release of the payload-linker-amino acid complex in this assay.

### **Bystander Effect Assay**

This assay quantifies the ability of the released payload to kill neighboring antigen-negative cells.[7][8]

Objective: To measure the cytotoxic effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.

#### Methodology:

- Co-culture Setup: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in the same well. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
- ADC Treatment: Treat the co-culture with varying concentrations of the ADC.



- Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 72-96 hours).
- Analysis:
  - Imaging: Use high-content imaging or flow cytometry to specifically quantify the viability of the Ag- (e.g., GFP-positive) cell population.
  - Viability Assays: Alternatively, use cell viability reagents (e.g., CellTiter-Glo) to measure the overall viability of the co-culture, with appropriate controls to dissect the effect on each cell type.
- Data Interpretation: A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a potent bystander effect. This can be quantified by calculating a "bystander IC50."

#### Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC, with no one-size-fits-all solution.[2]

- Cleavable linkers offer the potential for a powerful bystander effect, which is advantageous for treating heterogeneous tumors.[1][7] However, they may carry a higher risk of premature payload release, leading to potential off-target toxicity.[2]
- Non-cleavable linkers provide enhanced plasma stability and a generally more favorable safety profile due to the localized release of a less permeable payload-linker complex.[4][9]
   Their efficacy is, however, more dependent on high and homogeneous antigen expression on tumor cells and they lack a significant bystander effect.[15]

The optimal linker strategy depends on the specific biological context, including the nature of the target antigen, the tumor microenvironment, the characteristics of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. Rigorous preclinical evaluation using the experimental protocols outlined in this guide is essential for selecting the most appropriate linker technology to maximize the therapeutic potential of an ADC.



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